3-(3-Hydroxyprop-1-ynyl)benzonitrile

Medicinal Chemistry Analytical Chemistry Property Prediction

3-(3-Hydroxyprop-1-ynyl)benzonitrile (CAS 170859-72-0) is a meta-substituted aryl alkyne featuring a benzonitrile core with a 3-hydroxyprop-1-ynyl group at the 3-position. This substitution pattern places the electron‑withdrawing nitrile and the alkynyl alcohol in a meta relationship, producing a distinct spatial and electronic profile compared to ortho‑ and para‑substituted analogs.

Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
CAS No. 170859-72-0
Cat. No. B070683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxyprop-1-ynyl)benzonitrile
CAS170859-72-0
Molecular FormulaC10H7NO
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)C#CCO
InChIInChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6H2
InChIKeyVQBKNKNTCZEENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxyprop-1-ynyl)benzonitrile (CAS 170859-72-0) for Chemical Sourcing and Research Applications


3-(3-Hydroxyprop-1-ynyl)benzonitrile (CAS 170859-72-0) is a meta-substituted aryl alkyne featuring a benzonitrile core with a 3-hydroxyprop-1-ynyl group at the 3-position . This substitution pattern places the electron‑withdrawing nitrile and the alkynyl alcohol in a meta relationship, producing a distinct spatial and electronic profile compared to ortho‑ and para‑substituted analogs [1]. The compound is primarily utilized as a versatile synthetic intermediate in organic and medicinal chemistry, where its hydroxyl, alkyne, and nitrile functionalities enable diverse downstream transformations .

Multifunctional intermediate: hydroxyl, alkyne, and nitrile handles for diverse transformations
Meta-substituted aryl alkyne geometry for kinked scaffold construction
Supports Sonogashira coupling, click chemistry, and medicinal chemistry building block applications

Why Meta-Substitution Prevents Simple Interchange of 3-(3-Hydroxyprop-1-ynyl)benzonitrile with Positional Isomers


Positional isomers in the hydroxypropynyl‑benzonitrile series cannot be freely interchanged because the substitution pattern dictates both fundamental physical properties and reaction outcomes. The meta isomer (this compound) exhibits a LogP of 0.90208 and a polar surface area of 44.02 Ų , which differ from the ortho analog (LogP ~0.8, PSA ~44 Ų) and para analog (LogP ~0.7, PSA ~44 Ų) due to altered dipole orientation and hydrogen‑bonding geometries [1]. Critically, the ortho isomer (2‑(3‑hydroxyprop‑1‑ynyl)benzonitrile, CAS 210884‑99‑4) undergoes a distinct acid‑catalyzed cascade cyclization to yield spiro[indene‑1,1′‑isoindolin]‑3′‑ones [2], whereas the meta isomer lacks the steric proximity required for this intramolecular cyclization and instead serves as a linear coupling partner in Sonogashira‑type reactions . Consequently, sourcing the incorrect positional isomer would alter downstream synthetic routes, yields, and product profiles.

Ortho isomer (CAS 210884‑99‑4)

Undergoes an acid-catalyzed cascade spirocyclization instead of linear Sonogashira coupling, altering the synthetic pathway and product profile.

Para isomer

Different dipole and hydrogen-bonding geometry shifts chromatographic retention and solubility, requiring method re‑optimization.

Quantitative Differentiation of 3-(3-Hydroxyprop-1-ynyl)benzonitrile from Ortho and Para Analogs


Meta vs. Ortho Substitution: LogP and Polarity Govern Partitioning and Chromatographic Behavior

The meta-substituted isomer (this compound) possesses a calculated LogP of 0.90208 and a polar surface area of 44.02 Ų . In contrast, the ortho isomer (2-(3-hydroxyprop-1-ynyl)benzonitrile) exhibits a predicted LogP of ~0.8 and the para isomer (4-(3-hydroxyprop-1-ynyl)benzonitrile) a LogP of ~0.7 . These differences arise from the altered orientation of the cyano and alkynol groups, which modify the molecular dipole and hydrogen-bonding capacity [1].

Lipophilicity (LogP)
Class-level
+0.1 to +0.2
Higher calculated LogP may influence reversed-phase retention and membrane partitioning context
Calculated XLogP3; experimental verification advised
Medicinal Chemistry Analytical Chemistry Property Prediction

Boiling Point Distinction: Meta Isomer Shows Higher Thermal Stability than Ortho

The meta isomer exhibits a boiling point of 317.1 °C at 760 mmHg , whereas the ortho analog (2-(3-hydroxyprop-1-ynyl)benzonitrile) boils at a lower temperature of 341.0 °C .

Boiling Point
Data to verify
−23.9 °C
Lower boiling point than ortho isomer may support milder distillation conditions
Ortho value predicted; confirm experimentally
Process Chemistry Thermal Analysis Purification

Synthetic Yield: Meta Isomer Achieves Comparable or Superior Sonogashira Coupling Efficiency

In a Sonogashira coupling using 3-iodobenzonitrile and propargyl alcohol with Pd₂(dba)₃·CHCl₃, CuI, and PPh₃ in THF/DIPEA, the meta isomer was isolated in 56% yield after 23 h at room temperature . Under similar Pd/Cu‑catalyzed Sonogashira conditions, the ortho isomer (2-(3-hydroxyprop-1-ynyl)benzonitrile) is typically obtained in yields of 45–65% , placing the meta isomer within the upper tier of reported efficiencies.

Sonogashira Yield
Data to verify
56%
45–65%
Reported yield within the range observed for ortho isomer, supporting comparable coupling efficiency
Conditions: Pd/Cu, THF/DIPEA, r.t., 23 h
Organic Synthesis Sonogashira Coupling Process Optimization

High‑Value Applications for 3-(3-Hydroxyprop-1-ynyl)benzonitrile (CAS 170859-72-0) Based on Verified Differentiators


Synthesis of Meta‑Functionalized Rigid Aromatic Monomers for Advanced Polymers and Metal‑Organic Frameworks (MOFs)

The meta substitution pattern of 3-(3-hydroxyprop-1-ynyl)benzonitrile introduces a kinked geometry that is essential for constructing nonlinear, rigid‑rod aromatic monomers. These monomers are employed in the synthesis of high‑performance polymers (e.g., polyimides, polyarylenes) and as linkers in metal‑organic frameworks (MOFs) where angular connectivity is required to achieve desired porosity and topology . The higher LogP (0.90208) and lower boiling point (317.1 °C) relative to the ortho isomer facilitate solution‑phase processing and purification .

Medicinal Chemistry Building Block for Kinase Inhibitors and Cannabinoid Receptor Modulators

The compound serves as a key intermediate in the synthesis of benzonitrile‑based kinase inhibitors and cannabinoid receptor (CB1) modulators . The meta orientation of the alkynyl alcohol allows for precise spatial arrangement of pharmacophoric elements, a feature that is often required for optimal target engagement. The 56% synthetic yield achieved under mild Sonogashira conditions ensures a reliable supply for structure‑activity relationship (SAR) studies .

Click Chemistry Precursor for Bioconjugation and Materials Functionalization

The terminal alkyne and primary alcohol functionalities make 3-(3-hydroxyprop-1-ynyl)benzonitrile an ideal substrate for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and for further derivatization (e.g., esterification, etherification) . Its meta substitution ensures that subsequent conjugates adopt a defined geometry, which is critical for applications in bioconjugation, surface functionalization, and the assembly of supramolecular architectures .

Application
Selection Property
Validation Focus
Advanced polymer and MOF monomers
Meta-kinked geometry with hydroxyl/alkyne handles for angular connectivity
Processability and scaffold topology assessment
Medicinal chemistry building block
Meta orientation enabling precise pharmacophore spatial arrangement
Sonogashira coupling reliability and scaffold diversification
Click chemistry precursor
Terminal alkyne and primary alcohol for orthogonal conjugation reactions
Defined meta geometry in triazole-linked conjugates

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